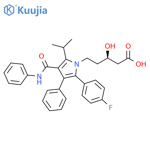

- Preparation of atorvastatin, United States, , ,

Cas no 95061-46-4 ((R)-1,1,2-Triphenylethane-1,2-diol)

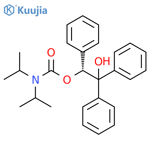

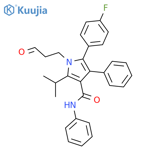

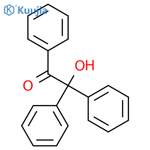

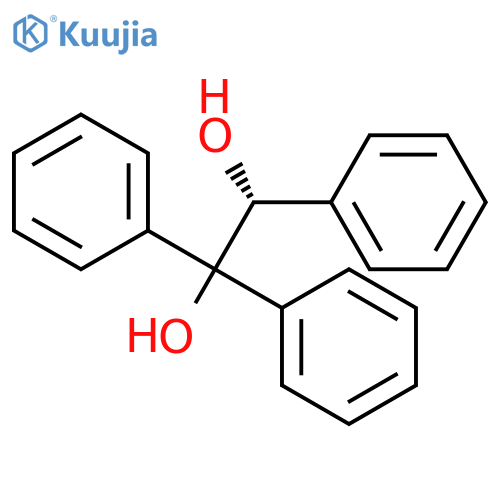

95061-46-4 structure

상품 이름:(R)-1,1,2-Triphenylethane-1,2-diol

(R)-1,1,2-Triphenylethane-1,2-diol 화학적 및 물리적 성질

이름 및 식별자

-

- (R)-1,1,2-Triphenylethane-1,2-diol

- (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol

- (R)-( )-1,1,2-Triphenylethane-1,2-diol

- (R)-(?)-1,1,2-Triphenyl-1,2-ethanediol

- (R)-(-)-1,1,2-TRIPHENYLETHANE-1,2-DIOL

- AK109101

- (R)-(+)-1,1,2-Triphenylethane-1,2-diol

- (R)-1,1,2-Triphenylethylene glycol

- O023

- AX8046990

- ST24035121

- 061T464

- (2R)-1,1,2-Triphenyl-1,2-ethanediol (ACI)

- 1,2-Ethanediol, 1,1,2-triphenyl-, (R)- (ZCI)

- (2R)-1,1,2-Triphenylethane-1,2-diol

- (R)-(-)-1,1,2-Triphenyl-1,2-ethanediol

- (R)-1,1,2-Triphenyl-1,2-ethanediol

-

- MDL: MFCD00134424

- 인치: 1S/C20H18O2/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,21-22H/t19-/m1/s1

- InChIKey: GWVWUZJOQHWMFB-LJQANCHMSA-N

- 미소: C(C1C=CC=CC=1)(C1C=CC=CC=1)(O)[C@@H](C1C=CC=CC=1)O

계산된 속성

- 정밀분자량: 290.13100

- 동위원소 질량: 290.131

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 2

- 수소 결합 수용체 수량: 2

- 중원자 수량: 22

- 회전 가능한 화학 키 수량: 4

- 복잡도: 305

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 1

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 40.5

실험적 성질

- 색과 성상: 베이지수정

- 밀도: 1.196

- 융해점: 122.0 to 130.0 deg-C

- 비등점: 452.3 ℃ at 760 mmHg

- 플래시 포인트: 210°C

- 굴절률: 220 ° (C=1, EtOH)

- PSA: 40.46000

- LogP: 3.65610

- 용해성: 미확정

(R)-1,1,2-Triphenylethane-1,2-diol 보안 정보

- 신호어:Warning

- 피해 선언: H302

- 경고성 성명: P280-P305+P351+P338

- 저장 조건:Sealed in dry,2-8°C

(R)-1,1,2-Triphenylethane-1,2-diol 세관 데이터

- 세관 번호:2906299090

- 세관 데이터:

?? ?? ??:

2906299090개요:

2906299090 기타 방향성 알코올.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:5.5% ????:30.0%

?? ??:

?? ??, ?? ??, 사용

요약:

2906299090 기타 방향성 알코올.감리 조건: 없음.부가가치세: 17.0%. 환급률: 9.0%.??? ??:5.5%.General tariff:30.0%

(R)-1,1,2-Triphenylethane-1,2-diol 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A155244-5g |

(R)-1,1,2-Triphenyl-1,2-ethanediol |

95061-46-4 | 98% | 5g |

$34.0 | 2025-02-26 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T1499-5g |

(R)-1,1,2-Triphenylethane-1,2-diol |

95061-46-4 | 98.0%(GC) | 5g |

¥1680.0 | 2022-06-10 | |

| Biosynth | IT58095-10 g |

(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol |

95061-46-4 | 10g |

$435.50 | 2023-01-04 | ||

| Chemenu | CM282385-25g |

(R)-1,1,2-Triphenylethane-1,2-diol |

95061-46-4 | 95+% | 25g |

$447 | 2022-06-09 | |

| TRC | R076540-5g |

(R)-1,1,2-Triphenylethane-1,2-diol |

95061-46-4 | 5g |

$ 625.00 | 2022-06-03 | ||

| TRC | R076540-2.5g |

(R)-1,1,2-Triphenylethane-1,2-diol |

95061-46-4 | 2.5g |

$ 290.00 | 2022-06-03 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R12060-1g |

(R)-1,1,2-Triphenylethane-1,2-diol |

95061-46-4 | 1g |

¥176.0 | 2021-09-08 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009950-1g |

(R)-1,1,2-Triphenylethane-1,2-diol |

95061-46-4 | 98% | 1g |

¥50 | 2024-07-19 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009950-5g |

(R)-1,1,2-Triphenylethane-1,2-diol |

95061-46-4 | 98% | 5g |

¥211 | 2024-07-19 | |

| BAI LING WEI Technology Co., Ltd. | J92097576-1g |

(R)-1,1,2-Triphenylethane-1,2-diol |

95061-46-4 | 95+% | 1g |

¥2394 | 2023-11-24 |

(R)-1,1,2-Triphenylethane-1,2-diol 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 4 h, reflux

1.2 Solvents: Water ; 1 - 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 - 2 h, pH 2 - 2.5, rt

1.2 Solvents: Water ; 1 - 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 - 2 h, pH 2 - 2.5, rt

참조

합성회로 2

반응 조건

1.1 Solvents: Tetrahydrofuran

참조

- Stereoselective aldol reactions with (R)- and (S)-2-hydroxy-1,2,2-triphenylethyl acetate and related glycol monoacetates, Chemische Berichte, 1988, 121(3), 397-406

합성회로 3

반응 조건

1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran , Hexane ; 16 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt

참조

- Comprehensive experimental and theoretical studies of configurationally labile epimeric diamine complexes of α-lithiated benzyl carbamates, Synthesis, 2008, (18), 2905-2918

합성회로 4

반응 조건

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -10 - 0 °C; 30 min, 0 °C; 0 °C → -78 °C

1.2 Solvents: 1,2-Dimethoxyethane ; -78 °C; 30 min, -78 °C

1.3 Solvents: Methanol , tert-Butyl methyl ether

1.2 Solvents: 1,2-Dimethoxyethane ; -78 °C; 30 min, -78 °C

1.3 Solvents: Methanol , tert-Butyl methyl ether

참조

- An improved process for the preparation of atorvastatin and intermediates, World Intellectual Property Organization, , ,

합성회로 5

반응 조건

1.1 Solvents: Diethyl ether

참조

- 1,1,2-Triphenyl-1,2-ethanediol, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

합성회로 6

반응 조건

참조

- New methods of resolution of racemic diols using (S)-proline, Enantiomer, 1998, 3(1), 3-7

합성회로 7

반응 조건

1.1 Solvents: Diethyl ether ; 0.25 h, 5 - 10 °C; 2 h, 6 °C; 3 h, reflux

참조

- (R)-(+)-2-Hydroxy-1,2,2-triphenylethyl acetate (1,2-ethanediol, 1,1,2-triphenyl-, 2-acetate, (R)-), Organic Syntheses, 1995, 72, 32-7

합성회로 8

반응 조건

1.1 Catalysts: Potassium hydroxide Solvents: Methanol ; reflux

참조

- 2-Hydroxy-1,2,2-triphenylethyl Acetate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

합성회로 9

반응 조건

1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water

참조

- Synthesis of N-Boc-statine and epi-statine, Synthesis, 1989, (12), 951-3

합성회로 10

반응 조건

1.1 Reagents: Tetrabutylammonium borohydride Catalysts: α,α-Diphenyl-L-prolinol Solvents: Tetrahydrofuran ; 15 h, 25 °C

1.2 Reagents: Methyl iodide ; 30 min, 25 °C

1.3 30 min, 25 °C; 25 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; 25 °C

1.2 Reagents: Methyl iodide ; 30 min, 25 °C

1.3 30 min, 25 °C; 25 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; 25 °C

참조

- A convenient method for the preparation of oxazaborolidine catalyst in situ using (S)-α,α-diphenylpyrrolidinemethanol, tetrabutylammonium borohydride, and methyl iodide for the asymmetric reduction of prochiral ketones, Tetrahedron: Asymmetry, 2007, 17(23), 3244-3247

합성회로 11

반응 조건

참조

- Supramolecular crystalline construction based on a mandelic acid source. Host design, inclusion formation and x-ray crystal structures in racemic and optically resolved forms, Journal of Physical Organic Chemistry, 1996, 9(1), 50-60

합성회로 12

반응 조건

1.1 Catalysts: Molybdophosphoric acid (H3PMo12O40), hydrate Solvents: Tetrahydrofuran ; 20 min, rt

참조

- A Facile, Catalytic, and Environmentally Benign Method for Selective Deprotection of tert-Butyldimethylsilyl Ether Mediated by Phosphomolybdic Acid Supported on Silica Gel, Journal of Organic Chemistry, 2005, 70(11), 4520-4523

합성회로 13

반응 조건

1.1 Reagents: Sodium methoxide Solvents: Methanol

참조

- Stereoselective syntheses of tetrahydrolipstatin and of an analog, potent pancreatic-lipase inhibitors containing a β-lactone moiety, Helvetica Chimica Acta, 1987, 70(5), 1412-18

합성회로 14

반응 조건

1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; reflux

참조

- 2-Hydroxy-1,2,2-triphenylethyl acetate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

(R)-1,1,2-Triphenylethane-1,2-diol Raw materials

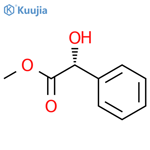

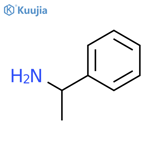

- (1R)-1-phenylethan-1-amine

- (S)-2-Hydroxy-1,2,2-triphenylethyl acetate

- Methyl (R)-(-)-Mandelate

- Heptanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-6-methyl-, 2-hydroxy-1,2,2-triphenylethyl ester, [3R-[1(S*),3R*,4S*]]-

- (βR)-β-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-α,α-diphenylbenzeneethanol

- Carbamic acid, N,N-bis(1-methylethyl)-, (1R)-2-hydroxy-1,2,2-triphenylethyl ester

- 5-(4-Fluorophenyl)-2-(1-methylethyl)-1-(3-oxopropyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide

- Ethanone,2-hydroxy-1,2,2-triphenyl-

(R)-1,1,2-Triphenylethane-1,2-diol Preparation Products

- (R)-1,1,2-Triphenylethane-1,2-diol (95061-46-4)

- (1R)-1-phenylethan-1-amine (3886-69-9)

- Boc-Sta-Oh (58521-49-6)

- (3R)-3-hydroxy-4-methylpentanoic acid (77981-87-4)

- 1H-Pyrrole-1-pentanoic acid, 2-(4-fluorophenyl)-β-hydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-, (βR)- (864408-78-6)

- 11-Eicosenoic acid, 3-hydroxy-, methyl ester, [S-(Z)]- (9CI) (104802-50-8)

- Boc-Epi-Statine (66967-01-9)

(R)-1,1,2-Triphenylethane-1,2-diol 관련 문헌

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

95061-46-4 ((R)-1,1,2-Triphenylethane-1,2-diol) 관련 제품

- 1636-34-6(2,3-Diphenylbutane-2,3-diol)

- 108998-83-0((S)-1,1,2-Triphenyl-1,2-ethanediol)

- 4428-13-1(1,1,2-Triphenylethanol)

- 464-72-2(1,1,2,2-Tetraphenylethane-1,2-diol)

- 207-93-2(DINAPHTHO[1,2-B:1',2'-D]FURAN)

- 1804264-78-5(3-Bromo-1-(4-(chloromethyl)-3-hydroxyphenyl)propan-1-one)

- 2580252-80-6(4-{[(Tert-butoxy)carbonyl]amino}-3-chloro-2-methylbenzoic acid)

- 68000-22-6((1S)-indane-1-carboxylic acid)

- 1805529-73-0(3-(Difluoromethyl)-2-fluoro-4-methoxypyridine-5-acetic acid)

- 2138202-31-8(2-Thiazolecarbonitrile, 5-(5-amino-2-methylphenyl)-4-methyl-)

추천 공급업체

Amadis Chemical Company Limited

(CAS:95061-46-4)(R)-1,1,2-Triphenylethane-1,2-diol

순결:99%

재다:5g

가격 ($):165.0